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Hydroxyzine-d8 1-Fructose

Cat. No.: B1154146
M. Wt: 545.09
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated and Glycosylated Chemical Entities in Contemporary Analytical Chemistry

In modern analytical chemistry, the modification of molecules through deuteration and glycosylation provides invaluable tools for researchers. Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a cornerstone of various analytical techniques. clearsynth.com This isotopic labeling allows for the differentiation between a compound of interest and an internal standard in mass spectrometry, a technique crucial for accurate quantification. clearsynth.com Deuterated compounds are also extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to provide clearer spectra by eliminating the signal from hydrogen atoms in the solvent. tcichemicals.com

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to molecules, is a fundamental biological process that influences the properties of many proteins and peptides. bachem.com In chemical research, glycosylation can enhance a compound's solubility, stability, and bioavailability. chemrj.orgresearchgate.net The study of glycosylated molecules is a frontier in biological research, as it is central to understanding cellular function and developing new therapeutic agents. frontiersin.orgcreative-proteomics.com The chemical synthesis of glycosylated compounds allows for the creation of homogenous products with well-defined bioactivity, which is often a challenge with biological production methods that can result in a mixture of different glycoforms. bachem.comresearchgate.net

Significance of Stable Isotope Labeled Compounds in Quantitative Bioanalytical Research

Quantitative bioanalytical research, which involves measuring the concentration of drugs and their metabolites in biological samples, heavily relies on the use of stable isotope-labeled (SIL) internal standards. scispace.comnih.gov The use of SIL compounds, particularly those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is considered the gold standard in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govcernobioscience.com

The key advantage of a SIL internal standard is that it is chemically identical to the analyte being measured, differing only in mass. nih.gov This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. waters.com By adding a known quantity of the SIL standard to a sample, researchers can accurately calculate the concentration of the unknown analyte by comparing their respective signal responses. clearsynth.comnih.gov This method effectively compensates for variations in sample preparation and instrumental analysis, leading to highly precise and reliable quantitative data. scispace.comwaters.com While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to their non-labeled counterparts. nih.gov

Rationale for the Synthesis and Application of Hydroxyzine-d8 (B602476) 1-Fructose as a Research Standard

The compound Hydroxyzine-d8 1-Fructose is a specialized chemical tool designed for specific research applications. Its structure combines three key features: the core structure of hydroxyzine (B1673990), deuterium labeling, and the addition of a fructose (B13574) molecule. Hydroxyzine is an antihistamine drug, and its derivatives are of interest in pharmaceutical and metabolic studies. scbt.com

The deuteration of the hydroxyzine molecule (creating Hydroxyzine-d8) makes it an ideal internal standard for quantitative studies of hydroxyzine. scbt.comclearsynth.com The eight deuterium atoms increase the mass of the molecule, allowing it to be distinguished from unlabeled hydroxyzine in a mass spectrometer.

Overview of Current Research Trajectories Involving Complex Pharmaceutical Derivatives and Labeled Analogs

Current pharmaceutical research is increasingly focused on the development and analysis of complex drug derivatives and their labeled analogs to better understand drug action, metabolism, and to develop new therapeutic agents. nih.govmdpi.comscielo.br One major trajectory is the synthesis of derivatives of existing drugs to improve their pharmacological properties, such as efficacy, safety, and pharmacokinetic profiles. mdpi.comresearchgate.net This includes the creation of analogs of drugs like fluconazole (B54011) and cannabidiol (B1668261) to overcome drug resistance and enhance therapeutic effects. mdpi.comscielo.br

Another significant research area involves the use of labeled compounds, including both stable isotope and radiolabeled derivatives, to trace the fate of drugs in biological systems. simsonpharma.commdpi.com These labeled analogs are indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies. cernobioscience.com The synthesis of complex derivatives, such as the fentanyl analogs, is also a key strategy in the search for new drug candidates with improved activity and reduced side effects. nih.gov Furthermore, the study of natural product derivatives continues to be a vital source of new drug leads, with researchers modifying natural compounds to enhance their therapeutic potential. mdpi.com

Properties

Molecular Formula

C₂₇H₂₉D₈ClN₂O₇

Molecular Weight

545.09

Synonyms

2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]ethanol Dihydrochloride-d8;  Alamon-d8;  Atarax-d8;  Aterax-d8;  Durrax-d8;  Orgatrax-d8;  Quiess-d8; 

Origin of Product

United States

Synthetic Methodologies for Hydroxyzine D8 1 Fructose

Precursor Compounds and Strategic Deuterium (B1214612) Incorporation into the Hydroxyzine (B1673990) Moiety

The synthesis of Hydroxyzine-d8 (B602476) 1-Fructose commences with the preparation of the deuterated hydroxyzine core. The primary precursor for this is Hydroxyzine, which is selectively deuterated. The common isotopologue, Hydroxyzine-d8, features deuterium atoms on the piperazine (B1678402) ring, as indicated by its chemical name: 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)ethoxy)ethan-1-ol. synzeal.com

Several established methods for deuterium incorporation can be employed:

Direct Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, often in the presence of a catalyst. For the piperazine ring of hydroxyzine, this could be achieved under basic conditions using a deuterated solvent like D₂O.

Reductive Amination with Deuterated Reagents: A plausible synthetic route involves the reductive amination of a suitable precursor with a deuterated amine. For instance, the reaction of a deuterated piperazine derivative with a benzhydryl halide.

Metal-Catalyzed Hydrogenation: The use of deuterium gas (D₂) in a metal-catalyzed hydrogenation reaction of an unsaturated precursor of the piperazine ring is another effective strategy for introducing deuterium atoms.

The choice of method depends on the desired level of deuterium incorporation, regioselectivity, and the stability of the precursor compounds under the reaction conditions. The goal is to achieve high isotopic enrichment to ensure the final product is suitable for its intended applications.

Glycosylation Reaction Pathways for 1-Fructose Conjugation

Following the synthesis of the deuterated hydroxyzine moiety, the next critical step is the conjugation with a fructose (B13574) molecule. This glycosylation reaction involves the formation of a glycosidic bond between the hydroxyzine-d8 and the anomeric carbon of fructose.

Fructose, a reducing sugar, can react with nucleophilic groups on other molecules through a process known as the Maillard reaction or through more controlled glycosylation methods. nih.govresearchgate.net In the context of synthesizing a specific conjugate like Hydroxyzine-d8 1-Fructose, enzymatic or chemically controlled pathways are preferred over the non-specific Maillard reaction.

Stereochemical Control and Regioselectivity in Fructose Linkage

A significant challenge in the glycosylation process is achieving stereochemical control and regioselectivity. The fructose molecule has multiple hydroxyl groups that could potentially react with the hydroxyzine-d8. To ensure the formation of the 1-Fructose conjugate, protecting groups would likely be employed on the fructose molecule to block other reactive sites.

Recent advances in glycosylation chemistry have explored various strategies to control the stereochemistry at the anomeric centers, which is crucial for the biological activity and characterization of the final compound. beilstein-journals.org The use of specific enzymes, such as fructosyltransferases, could offer high regioselectivity and stereoselectivity in the formation of the desired β-(2→1) linkage characteristic of many fructans. nih.gov

Reaction Condition Optimization for Enhanced Yields and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent System: The choice of solvent can significantly influence the reaction rate and the solubility of the reactants. Aprotic polar solvents are often used in glycosylation reactions.

Catalyst: In chemical glycosylation, a Lewis acid or a Brønsted acid catalyst is often required to activate the glycosyl donor.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction proceeds to completion while minimizing the formation of byproducts.

Protecting Groups: The strategic use of protecting groups on the fructose moiety is essential to direct the glycosylation to the desired position and prevent unwanted side reactions.

Microwave-assisted glycosylation has also emerged as a technique to accelerate reaction times and improve yields under controlled conditions. mdpi.com

Multi-step Synthesis and Purification Strategies for High Isotopic Enrichment

Purification is a critical component of the synthetic strategy. Following each reaction step, the product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Chromatography: Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are essential for separating the desired compound from complex mixtures.

Crystallization: If the product is a solid, crystallization can be an effective method for achieving high purity.

Distillation: For volatile intermediates, distillation can be used for purification. libretexts.org

The purity and isotopic enrichment of the final product are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Isolation and Chemical Transformation Protocols for this compound

The final stage of the synthesis involves the isolation of the pure this compound. After the glycosylation reaction and removal of any protecting groups, the crude product is subjected to a final purification step, often involving preparative HPLC, to yield the highly pure compound.

Techniques for the isolation of glycosylated molecules, such as glycopeptides and drug metabolites, can be adapted for this purpose. nih.govnih.gov Solid-phase extraction (SPE) can be a useful technique for the initial cleanup of the reaction mixture before final purification by HPLC. researcher.life

The isolated this compound is then thoroughly characterized to confirm its structure, purity, and isotopic enrichment. This characterization data is crucial for its use as a reference standard in analytical applications. aquigenbio.com

Advanced Spectroscopic and Chromatographic Characterization of Hydroxyzine D8 1 Fructose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a complex molecule like Hydroxyzine-d8 (B602476) 1-Fructose, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides crucial information about the chemical environment of protons within a molecule. The spectrum of Hydroxyzine-d8 1-Fructose is expected to display a series of signals corresponding to the protons of the hydroxyzine (B1673990) and fructose (B13574) moieties.

The aromatic region would show signals for the protons on the phenyl and chlorophenyl rings of the hydroxyzine portion. The chemical shifts and coupling patterns of these protons are influenced by their position relative to the substituents. The protons of the piperazine (B1678402) ring, the ethoxyethyl side chain, and the fructose unit would appear in the aliphatic region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below. The absence of signals corresponding to the deuterated positions would be a key feature of the spectrum.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20-7.50m-Aromatic-H (Phenyl, Chlorophenyl)
4.25s-CH (Benzhydryl)
3.50-3.90m-O-CH₂-CH₂-O, Fructose-H
2.50-2.80m-N-CH₂ (Piperazine)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the phenyl and chlorophenyl groups will resonate in the downfield region (typically 110-160 ppm). The carbons of the piperazine ring, the ethoxyethyl chain, and the fructose moiety will appear in the upfield region. The signals for the deuterated carbons will be either absent or significantly attenuated and split into multiplets due to C-D coupling, confirming the positions of isotopic labeling.

Below is a representative ¹³C NMR data table for this compound.

Chemical Shift (δ) ppmAssignment
115-145Aromatic-C
104C-1 (Fructose)
70-85Fructose-C, O-CH₂
53N-CH₂ (Piperazine)
76CH (Benzhydryl)

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Deuterium Localization

Deuterium NMR (²H NMR) is a specialized technique used to directly observe the deuterium nuclei. This experiment is crucial for confirming the exact locations of deuterium labeling within the this compound molecule. The ²H NMR spectrum will show signals only for the deuterium atoms, providing unambiguous evidence of their positions. The chemical shifts in the ²H NMR spectrum are identical to the ¹H NMR chemical shifts of the protons that have been replaced by deuterium.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton networks within the hydroxyzine and fructose moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their attached, and usually already assigned, proton signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision.

Exact Mass Measurement and Fragmentation Pattern Analysis

HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm the molecular formula of this compound (C₂₇H₂₉D₈ClN₂O₇). The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structure of the molecule. The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm the connectivity of its different parts. For this compound, the fragmentation pattern would be expected to show characteristic fragments of the hydroxyzine-d8 and fructose moieties.

A summary of the expected HRMS data is provided in the table below.

ParameterValue
Molecular FormulaC₂₇H₂₉D₈ClN₂O₇
Calculated Exact Mass[Calculated Mass]
Measured Exact Mass[Measured Mass]
Mass Error (ppm)< 5 ppm
Major Fragment Ions (m/z)[List of expected fragment m/z values]

Isotopic Abundance Profiling for Deuterium Incorporation Verification

The verification of deuterium incorporation and the determination of isotopic abundance in this compound are critical quality control steps. Mass spectrometry is the primary technique employed for this purpose, providing detailed information on the mass-to-charge ratio (m/z) of the molecule and its fragments, which is altered by the presence of deuterium atoms.

Mass Spectrometry for Isotopic Enrichment:

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is utilized to determine the extent and location of deuterium labeling. The introduction of eight deuterium atoms into the hydroxyzine moiety results in a predictable mass shift in the molecular ion peak compared to the unlabeled analogue. The isotopic distribution pattern in the mass spectrum reveals the percentage of molecules that have successfully incorporated the deuterium atoms. For Hydroxyzine-d8, the synthesis is typically designed to achieve high isotopic purity, often exceeding 98%.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that can be applied to study the conformational dynamics of glycoconjugates. nih.govbohrium.comresearchgate.netresearchgate.net While primarily used for studying protein structures, the principles of HDX-MS can be adapted to provide insights into the solvent accessibility of different parts of the this compound molecule.

Data Table: Expected Mass Shifts in this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)
HydroxyzineC₂₁H₂₇ClN₂O₂374.1761
Hydroxyzine-d8C₂₁H₁₉D₈ClN₂O₂382.2264
FructoseC₆H₁₂O₆180.0634
This compoundC₂₇H₂₉D₈ClN₂O₇544.2532

Note: The table presents theoretical monoisotopic masses. Actual mass spectra would show a distribution of isotopic peaks.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are invaluable for confirming the structural integrity of this compound.

Infrared Spectroscopy (IR):

The IR spectrum of this compound is expected to be a composite of the characteristic absorption bands of the hydroxyzine and fructose moieties. The effect of deuteration is most pronounced in the C-D stretching region, which appears at a lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). youtube.com This is due to the heavier mass of deuterium. youtube.com The presence of the fructose unit will be indicated by strong and broad O-H stretching bands in the region of 3200-3600 cm⁻¹ and multiple C-O stretching vibrations in the fingerprint region (1200-900 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide information on the carbon skeleton of both the hydroxyzine and fructose parts of the molecule. The C-D stretching vibrations are also observable in the Raman spectrum. Studies on deuterated sugars have shown that Raman optical activity can be a powerful tool for stereochemical and conformational analysis. rsc.orgcas.cz

Data Table: Predicted Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600Fructose hydroxyl groups
C-H Stretch (Aromatic)3000-3100Phenyl rings of Hydroxyzine
C-H Stretch (Aliphatic)2850-2960Alkyl chains of Hydroxyzine
C-D Stretch2100-2200Deuterated positions in Hydroxyzine
C=C Stretch (Aromatic)1450-1600Phenyl rings of Hydroxyzine
C-O Stretch1000-1200Ether and hydroxyl groups

Advanced Chromatographic Purity Assessment and Enantiomeric Purity Evaluation

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound, ensuring the absence of impurities from the synthesis and starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such molecules.

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in the hydroxyzine moiety exhibit strong UV absorbance. For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (HPLC-MS). researchgate.netspringernature.comnih.govmdpi.com

Data Table: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 230 nm or Mass Spectrometry
Injection Volume10 µL

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal lability, GC can be applied in several ways for its characterization.

One application is the analysis of volatile impurities that may be present from the synthetic process. Additionally, the fructose moiety can be analyzed by GC after hydrolysis to cleave it from the hydroxyzine-d8 part, followed by derivatization to increase its volatility. nih.govacs.orgnih.govresearchgate.netacs.orgchromforum.org Common derivatization techniques for sugars include silylation or conversion to their oxime derivatives. chromforum.org The analysis would then be performed using a GC system coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govacs.orgnih.govresearchgate.netacs.orgchromforum.org

Data Table: Example GC Method for Fructose Analysis (after derivatization)

ParameterCondition
ColumnDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program150 °C (2 min), ramp to 280 °C at 10 °C/min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV

Applications of Hydroxyzine D8 1 Fructose in Analytical Research Methodologies

Development of Robust Quantitative Bioanalytical Methods Using Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard analytical technique for quantitative analysis, renowned for its accuracy and precision. This method relies on the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). The SIL IS, in this case, Hydroxyzine-d8 (B602476) 1-Fructose or more commonly its parent compound Hydroxyzine-d8, is chemically identical to the analyte of interest (e.g., hydroxyzine (B1673990) or its metabolites), ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows the SIL IS to effectively compensate for variations and inconsistencies that can occur during the analytical process.

In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a known concentration of a SIL IS like Hydroxyzine-d8 is added to all samples at the beginning of the workflow. Because the deuterated standard has nearly identical physicochemical properties to the endogenous, unlabeled hydroxyzine, it experiences similar losses during extraction, potential degradation, and ionization variability in the MS source.

By measuring the ratio of the MS/MS response of the target analyte to the response of the SIL IS, accurate quantification can be achieved. This ratio remains constant even if the absolute signal intensity fluctuates due to matrix effects or other variables. This approach is critical in complex research samples such as in vitro cell cultures, tissue homogenates, and enzyme assay mixtures, where the biological matrix can significantly interfere with the analysis. For instance, when quantifying hydroxyzine and its primary active metabolite, cetirizine (B192768), in liver microsomal incubations, Hydroxyzine-d8 and a corresponding deuterated cetirizine standard would be used to ensure the reliability of the measured metabolic turnover rate.

The development of a robust LC-MS/MS method requires careful optimization of several parameters to ensure the labeled internal standard performs effectively. Key considerations include:

Mass Spectrometric Detection: Unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) must be selected for both the analyte (e.g., Hydroxyzine) and the SIL IS (Hydroxyzine-d8). The transitions for the IS will be shifted by +8 mass units due to the deuterium (B1214612) labeling. This ensures specific and independent detection of each compound.

Chromatographic Separation: While the SIL IS and the analyte have very similar properties, a slight difference in retention time can sometimes occur due to the deuterium isotope effect. Chromatographic conditions (column type, mobile phase composition, gradient) must be optimized to ensure the analyte and IS co-elute as closely as possible. This co-elution is crucial for the IS to accurately compensate for matrix effects that can vary across the chromatographic peak.

Internal Standard Concentration: The concentration of the SIL IS added to the samples should be optimized to produce a strong, stable signal without causing detector saturation or isotopic interference with the analyte signal.

Sample Preparation: Extraction techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are optimized to maximize the recovery of both the analyte and the IS while minimizing matrix components.

The table below summarizes typical parameters considered during the development of an LC-MS/MS method using a deuterated internal standard.

ParameterObjectiveExample Optimization Strategy for Hydroxyzine/Hydroxyzine-d8
MS/MS Transition Select specific and high-intensity precursor and product ions for both analyte and IS to ensure specificity and sensitivity.Hydroxyzine: Select parent ion [M+H]⁺ and a stable fragment ion. Hydroxyzine-d8: Select parent ion [M+H]⁺ (shifted by +8 Da) and the corresponding stable fragment ion.
Chromatography Achieve separation from interfering matrix components and ensure near co-elution of the analyte and IS.Use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water (containing 0.1% formic acid) to achieve a sharp peak shape and adequate retention.
Ion Source Parameters Maximize the ionization efficiency for both compounds.Optimize nebulizer gas flow, heater temperature, and capillary voltage in the electrospray ionization (ESI) source to generate the highest stable signal for both the analyte and the IS.
Extraction Recovery Ensure consistent and high recovery of both analyte and IS from the matrix.Test solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to find a method that yields >80% recovery for both compounds with low variability.

Matrix effects are a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate results. A key advantage of using a SIL IS like Hydroxyzine-d8 is its ability to compensate for these effects.

The evaluation is typically performed by comparing the response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a clean solvent. Since the SIL IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. As a result, the analyte/IS ratio remains unaffected, preserving the accuracy of the measurement.

Calibration curve linearity is assessed to confirm that the method provides a response that is directly proportional to the concentration of the analyte over the desired range. This is done by preparing a series of calibration standards in the same biological matrix as the research samples and adding the SIL IS. The curve is generated by plotting the analyte/IS peak area ratio against the analyte concentration. A linear regression analysis is applied, and the curve is considered acceptable if the correlation coefficient (r²) is typically ≥0.99.

The following table illustrates the impact of a SIL IS on mitigating matrix effects in a hypothetical bioassay.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Concentration (vs. Calibrator)
Calibrator in Solvent 100,000200,0000.5010 ng/mL (Nominal)
Sample in Matrix (No IS) 55,000N/AN/A5.5 ng/mL (Inaccurate due to suppression)
Sample in Matrix (with SIL IS) 55,000110,0000.5010 ng/mL (Accurate)

Mechanistic Chemical and In Vitro Biochemical Studies Employing Isotopic Labeling

The stable isotope label in Hydroxyzine-d8 1-Fructose serves not only for quantification but also as a powerful tracer in mechanistic studies. The known mass difference allows researchers to track the fate of the molecule through complex biochemical or chemical systems.

In drug metabolism research, identifying all metabolic products of a new chemical entity is crucial. In vitro model systems like human liver microsomes, S9 fractions, and hepatocytes are commonly used to simulate the metabolic processes of the liver. When Hydroxyzine-d8 is incubated with these systems, its metabolites will retain the deuterium label.

During LC-MS analysis of the incubation mixture, metabolites can be readily identified by searching for mass signals that correspond to expected metabolic transformations (e.g., oxidation, N-dealkylation) plus the 8 Da mass shift from the deuterium atoms. This "isotope pattern" filtering makes it much easier to distinguish drug-related material from endogenous background ions. The use of this compound as a reference standard would be essential to definitively confirm the identity of a suspected fructose (B13574) conjugate metabolite formed during such an incubation.

Glycosylation (or glycation, in the case of non-enzymatic reactions) is the process of adding a sugar moiety to a molecule. Fructose, a highly reactive reducing sugar, can react non-enzymatically with molecules containing nucleophilic groups, such as the amine groups in proteins or drugs like hydroxyzine. This can lead to the formation of fructosylated adducts, which are early-stage Advanced Glycation End-products (AGEs).

This compound serves as a critical analytical tool in studying these specific reactions. In a controlled research environment, unlabeled hydroxyzine could be incubated with fructose under various conditions (e.g., different pH, temperature) to investigate the rate and mechanism of the glycosylation reaction. The this compound compound would be used as an authentic reference standard. By comparing the retention time and MS/MS fragmentation pattern of any product formed in the reaction to that of the standard, researchers can unambiguously confirm the formation of the hydroxyzine-fructose conjugate. This allows for precise studies into the kinetics and potential implications of such non-enzymatic modifications.

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Characterization (if applicable)

While specific studies detailing the use of this compound in Kinetic Isotope Effect (KIE) investigations are not extensively documented in publicly available literature, the principles of KIE studies suggest a potential application for this compound in characterizing reaction pathways. The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced for hydrogen isotopes (protium, deuterium, and tritium) due to their large relative mass differences.

Theoretically, this compound could be employed to elucidate the mechanism of formation or degradation of the hydroxyzine-fructose adduct. For instance, if the formation of this adduct involves a rate-determining step where a carbon-hydrogen bond at one of the deuterated positions on the fructose moiety is cleaved, a primary KIE would be observed. By comparing the reaction rates of the deuterated and non-deuterated hydroxyzine-fructose adducts under various conditions (e.g., pH, temperature), researchers could gain insights into the transition state of the reaction. This information would be valuable in understanding the stability of hydroxyzine in the presence of reducing sugars like fructose and could inform strategies to prevent the formation of such impurities in pharmaceutical formulations.

Role in Impurity Profiling and Reference Standard Applications for Pharmaceutical Research

This compound plays a significant role as a certified reference material in the impurity profiling of hydroxyzine. The presence of impurities in pharmaceutical products, even at trace levels, can impact their safety and efficacy. Therefore, regulatory agencies require rigorous characterization and quantification of any impurities. The hydroxyzine-fructose adduct is a potential impurity that can form through the Maillard reaction between hydroxyzine and fructose, which may be present as an excipient in formulations.

As a stable, isotopically labeled analog, this compound is an ideal internal standard for analytical methods used in impurity profiling, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled compound by a mass spectrometer, enabling precise and accurate quantification.

Validation of Analytical Methodologies for Hydroxyzine and its Derivatives

A typical validation of an LC-MS method for the quantification of the hydroxyzine-fructose adduct would involve assessing several parameters, as outlined in the following table. The use of this compound as an internal standard would be integral to achieving the stringent acceptance criteria for these parameters.

Validation ParameterDescriptionTypical Acceptance Criteria
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
AccuracyThe closeness of the measured value to the true value.Recovery within 80-120% of the nominal concentration.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from blank matrix or other impurities at the retention time of the analyte and internal standard.

Quantification of Related Substances and Degradation Products in Research Batches

In the development of new pharmaceutical products, it is essential to quantify related substances and degradation products in research batches to ensure the safety and stability of the drug. The hydroxyzine-fructose adduct is one such potential degradation product that needs to be monitored.

The use of this compound as an internal standard allows for the accurate quantification of the non-labeled fructose adduct in research batches of hydroxyzine. This is particularly important in stability studies, where the drug product is subjected to various stress conditions (e.g., heat, humidity, light) to identify potential degradation pathways and to establish a shelf-life. By accurately measuring the formation of the fructose adduct over time, researchers can assess the stability of the formulation and make necessary adjustments to the manufacturing process or storage conditions.

The table below lists some of the known impurities and related substances of hydroxyzine that are typically monitored in pharmaceutical research. The hydroxyzine-fructose adduct would be an additional substance to quantify, for which this compound would serve as the specific internal standard.

Compound NameCAS NumberType
Hydroxyzine68-88-2Active Pharmaceutical Ingredient
Hydroxyzine N-Oxide2469273-48-9Metabolite/Degradation Product
Cetirizine83881-51-0Metabolite
(4-chlorophenyl)(phenyl)methanone90-97-1Starting Material/Impurity
1-((4-chlorophenyl)(phenyl)methyl)piperazine303-26-4Intermediate/Impurity
Hydroxyzine Fructose DerivativeNADegradation Product/Impurity

Physicochemical Considerations and Stability for Research Applications of Hydroxyzine D8 1 Fructose

Chemical Stability in Various Solvents and Buffers Relevant to Analytical Procedures

The stability of Hydroxyzine-d8 (B602476) 1-Fructose in solution is critical for its use as an internal standard in quantitative analysis. The molecule's structure, featuring a piperazine (B1678402) ring, an ether linkage, and a glycosidic bond with fructose (B13574), presents several potential sites for degradation. While specific stability studies on this compound are not extensively published, its stability can be inferred from the behavior of its constituent moieties.

The deuterated piperazine ring is generally stable; however, like other amines, it can be susceptible to oxidation. The ether linkage is typically stable under neutral and moderately basic or acidic conditions but can be cleaved under harsh acidic conditions. The most labile part of the molecule is likely the glycosidic bond linking hydroxyzine-d8 to the fructose moiety. This bond is susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into hydroxyzine-d8 and fructose.

For analytical procedures, solvents such as methanol, acetonitrile (B52724), and DMSO are commonly used. Hydroxyzine-d8 1-Fructose is expected to exhibit good stability in these organic solvents. However, when aqueous buffers are required, the pH must be carefully controlled. Strongly acidic or alkaline conditions should be avoided to prevent hydrolysis or other degradation reactions. Neutral or slightly acidic buffers (pH 4-7) are generally preferred for short-term analytical runs.

Table 1: Anticipated Stability of this compound in Common Analytical Solvents and Buffers

Solvent/BufferpHExpected StabilityPotential Degradation Pathway
MethanolNeutralHighMinimal degradation expected.
AcetonitrileNeutralHighMinimal degradation expected.
WaterNeutralModerateRisk of slow hydrolysis over extended periods.
Phosphate Buffer3LowAcid-catalyzed hydrolysis of the glycosidic bond.
Phosphate Buffer7Moderate to HighGenerally stable for typical analytical run times.
Ammonium Acetate7Moderate to HighSuitable for LC-MS applications.
Formic Acid (0.1%)~2.7Low to ModerateIncreased risk of glycosidic bond hydrolysis.

Long-Term Storage Conditions and Protocols for Maintaining Chemical and Isotopic Purity

Proper long-term storage is essential to preserve the chemical structure and the isotopic enrichment of this compound. Deuterium (B1214612) is a stable isotope and does not undergo radioactive decay, meaning isotopic purity is primarily threatened by hydrogen-deuterium (H-D) exchange. youtube.com

For this compound, the deuterium atoms are located on the piperazine ring, which are non-exchangeable under normal conditions. However, exposure to moisture and certain solvents, particularly under acidic or basic conditions, could potentially facilitate H-D exchange over very long periods.

The primary concerns for long-term storage are preventing chemical degradation and contamination. Based on data for the parent compound, Hydroxyzine-d8, storage at low temperatures is recommended. caymanchem.combiosave.com The compound should be stored as a solid, protected from light, moisture, and air.

Table 2: Recommended Long-Term Storage Protocols for this compound

ParameterConditionRationale
Temperature -20°C or lower caymanchem.combiosave.comSlows down potential chemical degradation processes significantly.
Form Solid/Neat pharmaffiliates.comEnhances stability compared to solutions, which can promote hydrolysis or solvent-mediated degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the piperazine moiety.
Light Protection Amber vial or stored in the darkPrevents potential photodegradation.
Moisture Tightly sealed container with desiccantPrevents water absorption, which could lead to hydrolysis of the glycosidic bond.

When preparing stock solutions for long-term storage, the choice of solvent is critical. Anhydrous aprotic organic solvents like acetonitrile or DMSO are preferable. If stored in solution, it is recommended to store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. medchemexpress.com

Photostability and Thermal Degradation Studies for Research Sample Integrity

Understanding the susceptibility of this compound to light and heat is crucial for handling and processing samples to avoid artifactual degradation and ensure the integrity of research results.

Photostability: Forced degradation studies are essential to determine the intrinsic photostability of a compound. ich.org The parent compound, hydroxyzine (B1673990), is known to be unstable when its solutions are exposed to intense UV light. nih.gov It is therefore highly probable that this compound shares this photosensitivity. Photodegradation can lead to the formation of various impurities that may interfere with analytical measurements.

Photostability testing should be conducted according to established guidelines, such as ICH Q1B. atlas-mts.comsgs.com This involves exposing the compound, both as a solid and in solution, to a controlled light source that mimics the UV and visible spectrum of sunlight. A dark control sample should always be analyzed concurrently to differentiate between light-induced and thermal degradation. sampled.com

Table 3: Typical Conditions for a Confirmatory Photostability Study (ICH Q1B)

Light SourceMinimum Exposure LevelPurpose
Cool white fluorescent lamp≥ 1.2 million lux hoursTo assess degradation under visible light.
Near UV fluorescent lamp≥ 200 watt hours / square meterTo assess degradation under UVA light.

Thermal Degradation: The thermal stability of this compound is influenced by its core structures: the piperazine ring and the fructose moiety. Studies on piperazine and its derivatives show that thermal degradation can occur at elevated temperatures (above 135-150°C), often initiated by the nucleophilic attack of one piperazine molecule on another. utexas.eduacs.orgresearchgate.net This can lead to ring-opening and the formation of various degradation products. researchgate.net

The fructose component is also susceptible to thermal degradation, particularly at temperatures above 110°C. researchgate.net The degradation of sugars like fructose can be complex, involving dehydration and caramelization reactions. The primary degradation pathway for the complete molecule under thermal stress would likely be the cleavage of the glycosidic bond, followed by the individual degradation of the resulting hydroxyzine-d8 and fructose.

Forced thermal degradation studies typically involve exposing the compound to high temperatures (e.g., 60-80°C) for several hours or days, both as a solid and in solution, to identify potential degradants.

Emerging Research Directions and Future Perspectives for Hydroxyzine D8 1 Fructose

Potential for Novel Analytical Methodologies Beyond Current Standards

The development of sensitive and specific analytical methods is crucial for understanding the fate of drugs and their derivatives in biological systems. Hydroxyzine-d8 (B602476) 1-Fructose offers significant potential for advancing these methodologies, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). researchgate.net

As a deuterated, glycosylated standard, it can serve as an ideal internal standard for the quantification of not only hydroxyzine (B1673990) and its primary metabolite, cetirizine (B192768), but also for its specific glycated adducts. caymanchem.com The eight deuterium (B1214612) atoms create a distinct mass shift (+8 Da) from the non-deuterated molecule, allowing for clear differentiation in mass spectrometry analyses. This is critical for accurately quantifying the extent of glycation in in vitro studies. Researchers can use Hydroxyzine-d8 1-Fructose to develop robust LC-MS/MS methods capable of detecting trace amounts of hydroxyzine-fructose adducts in complex matrices, thereby overcoming challenges of matrix interference and low analyte concentration.

Table 1: Comparison of Potential Analytical Methodologies

Methodology Conventional Standard (Hydroxyzine) Advanced Standard (this compound)
Quantification Target Primarily the parent drug (hydroxyzine). Parent drug, its metabolites, and specific fructose-glycated adducts.
Internal Standard A different, structurally similar molecule is required. The compound itself serves as a mass-shifted internal standard for its non-deuterated counterpart.
Sensitivity & Specificity Lower specificity for glycated forms; potential for matrix interference. High specificity and sensitivity for hydroxyzine-fructose adducts due to precise mass detection.

| Application | Routine pharmacokinetic analysis. | Advanced research on drug glycation, development of high-resolution methods for metabolomics. |

Role in Advanced Glycomics Research and Understanding Non-Enzymatic Glycation Pathways (in vitro)

Glycomics is the comprehensive study of the full set of sugars and carbohydrates (the glycome) in a biological system. nih.gov A related area of interest is non-enzymatic glycation, a process where reducing sugars like fructose (B13574) or glucose react with proteins, lipids, or drugs without the control of enzymes. nih.govtandfonline.com This reaction can lead to the formation of advanced glycation end-products (AGEs), which are studied for their role in various biological processes. nih.gov

In this context, this compound is an invaluable tool for in vitro research. It provides a chemically defined endpoint and reference standard to study the kinetics and mechanisms of the glycation reaction between hydroxyzine and fructose. rsc.org Researchers can incubate hydroxyzine with fructose under controlled laboratory conditions and use this compound to definitively identify the resulting products via mass spectrometry. creative-proteomics.com This allows for a precise investigation into how factors such as pH, temperature, and reactant concentration influence the rate and extent of glycation, providing fundamental insights into the chemical stability and reactivity of amine-containing drugs in sugar-rich environments.

Table 2: Hypothetical in vitro Study Design Using this compound

Step Research Action Role of this compound
1. Reaction Setup Incubate hydroxyzine with fructose in a buffered solution at 37°C. Not directly used in the reaction mixture.
2. Sample Analysis At various time points, analyze reaction aliquots using LC-MS/MS. Used as a reference standard to confirm the identity of the formed hydroxyzine-fructose adduct by comparing retention time and mass spectra.
3. Quantification Determine the concentration of the newly formed hydroxyzine-fructose adduct. Spiked into samples as an internal standard for accurate quantification of the non-deuterated adduct.

| 4. Pathway Elucidation | Characterize any intermediate or degradation products. | Aids in building a fragmentation library for identifying related glycated species. |

Development of Related Deuterated or Glycosylated Analogs for Expanded Research Utility

The specific structure of this compound opens the door to the rational design of a suite of related analogs for broader research applications. The strategic substitution of hydrogen with deuterium, a stable isotope, is a known method to alter the metabolic profile of a drug, potentially slowing down metabolic reactions and providing clearer pharmacokinetic profiles in research settings. nih.govbioscientia.de

Building on this principle, a library of compounds could be synthesized for advanced research purposes. This could include:

Analogs with different sugars: Creating glucose, galactose, or mannose adducts of deuterated hydroxyzine to compare the relative reactivity of different reducing sugars.

Site-specific deuteration: Placing deuterium atoms at different, metabolically vulnerable positions on the hydroxyzine molecule to investigate specific metabolic pathways. google.com

Analogs of metabolites: Synthesizing deuterated and glycosylated versions of cetirizine, the main metabolite of hydroxyzine, to study its own potential for glycation.

This expanded toolkit of reference standards would empower researchers to conduct more comprehensive investigations into drug metabolism and non-enzymatic modifications.

Table 3: Potential Research Analogs and Their Utility

Analog Compound Structural Modification Primary Research Application
Hydroxyzine-d8 1-Glucose Fructose replaced with glucose. Directly comparing the in vitro glycation rates and pathways of fructose vs. glucose with hydroxyzine.
Cetirizine -d8 1-Fructose Hydroxyzine replaced with its metabolite, cetirizine. Investigating whether the primary metabolite of hydroxyzine is also susceptible to non-enzymatic glycation.
Hydroxyzine-d4 1-Fructose Deuteration at a different molecular site (e.g., on the phenyl rings). Studying the impact of specific metabolic sites on the stability of the glycated compound in in vitro metabolic systems (e.g., liver microsomes).

Application in Metabolomics and Flux Analysis in Pre-clinical Research Models (strictly non-clinical)

Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. A sub-discipline, metabolic flux analysis, uses stable isotope-labeled compounds to trace the flow of atoms through metabolic pathways. nih.govcreative-proteomics.com This technique provides a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone. frontiersin.orgmdpi.com

This compound is ideally suited for such applications in strictly non-clinical, pre-clinical research models, such as cell cultures or tissue homogenates. By introducing this stable isotope-labeled compound into an in vitro system, researchers can trace the "d8" tag using mass spectrometry. This allows for the precise tracking of the metabolic fate of the glycated drug molecule. Potential research questions that could be addressed include:

Is the fructose moiety cleaved from the hydroxyzine backbone?

Is the glycated compound further metabolized, and if so, what are the resulting products?

Does the presence of the fructose adduct alter the known metabolic pathways of hydroxyzine?

These studies are instrumental in building a fundamental understanding of how drug glycation might influence its subsequent metabolic profile in a controlled, laboratory environment.

Table 4: Interactive Data Table - Hypothetical Metabolomics Study

Parameter Description
Research Model In vitro human liver microsomes (non-clinical).
Test Compound This compound.
Objective To identify the metabolic products of the glycated drug.
Methodology Incubate the test compound with the liver microsomes and necessary co-factors. Analyze the mixture over time using high-resolution mass spectrometry.
Primary Endpoint Detection and identification of all deuterium-labeled molecular species.

| Potential Findings | Identification of novel metabolites containing the d8-tag, indicating further processing of the glycated compound. Quantification of the rate of disappearance of the parent d8-glycated compound. |

Q & A

Q. How can researchers ensure compliance with data availability mandates for this compound studies?

  • Methodological Answer : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo, ChemRxiv). Include a Data Availability Statement listing accession codes and conditions for accessing proprietary data. For computational studies, share scripts (e.g., Python, R) on GitHub with DOI links in the manuscript .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.